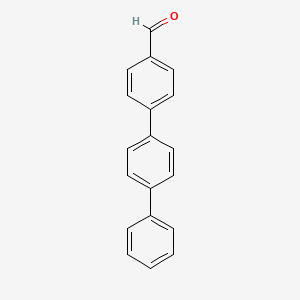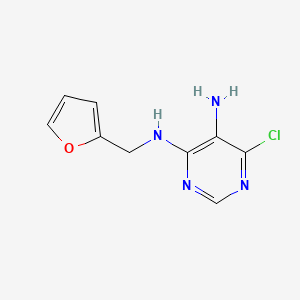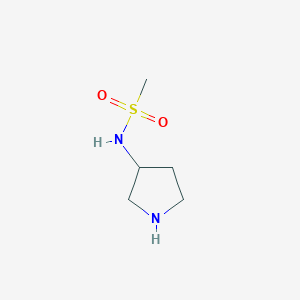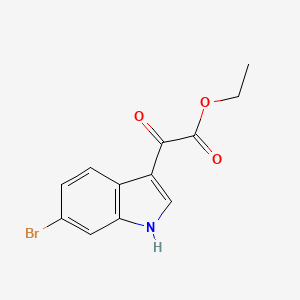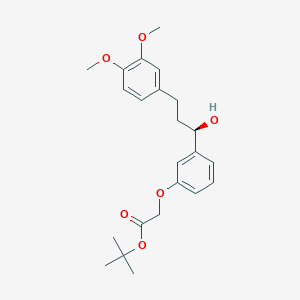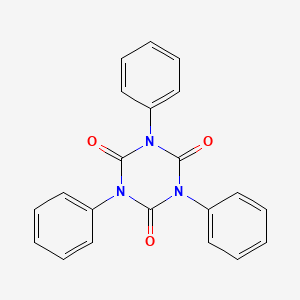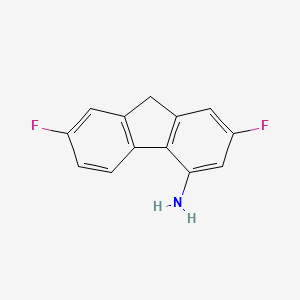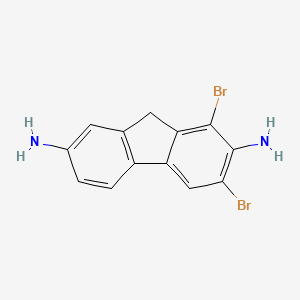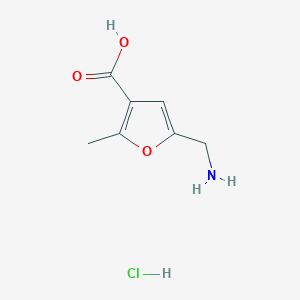
5-(Aminomethyl)-2-methylfuran-3-carboxylic acid hydrochloride
Descripción general
Descripción
Chemical compounds like “5-(Aminomethyl)-2-methylfuran-3-carboxylic acid hydrochloride” typically consist of multiple functional groups that contribute to their overall properties . The presence of an aminomethyl group (-NH2CH2-) and a carboxylic acid group (-COOH) suggest that this compound may exhibit both basic and acidic properties .
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, each requiring specific reagents and conditions . For example, aminolevulinic acid, a similar compound, can be synthesized by plants, animals, bacteria, and fungi .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy . These techniques provide information about the types of atoms in the compound and how they are connected .Chemical Reactions Analysis
The reactivity of a compound is largely determined by its functional groups . For instance, the aminomethyl group in the given compound might undergo reactions typical of amines, such as acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and acidity, can be predicted based on its molecular structure .Aplicaciones Científicas De Investigación
Bioactive Compounds from Plant Sources
Furan-2-carboxylic acids, chemically related to 5-(Aminomethyl)-2-methylfuran-3-carboxylic acid hydrochloride, have been isolated from plants such as Nicotiana tabacum. These compounds exhibit significant anti-tobacco mosaic virus activity and moderate cytotoxicity against human tumor cell lines (Wu et al., 2018).
Antiviral and Antitumor Activities
Derivatives of furan-2-carboxylic acids, akin to this compound, have been investigated for their antiviral and antitumor activities. Compounds synthesized from these acids displayed significant antiviral properties against viruses like influenza and hepatitis C, as well as cytotoxic activities against various cancer cell lines (Ivachtchenko et al., 2015).
Chemical Synthesis and Reactivity
The synthesis of various derivatives of furan-2-carboxylic acids, including this compound, has been extensively studied. These derivatives have been used for their potential applications in organic synthesis and pharmaceutical research, contributing to the development of new molecules with medicinal properties (Allan et al., 1983).
Antibacterial Properties
Compounds structurally similar to this compound have been shown to possess potent antibacterial activity. For instance, furan derivatives isolated from the fermentation of Aspergillus flavus demonstrated significant antibacterial effects against Staphylococcus aureus (Ma et al., 2016).
Enantiospecific Synthesis
The enantiospecific synthesis of sugar amino acids, such as 5-(aminomethyl)-tetrahydrofuran-2-carboxylic acid, has been achieved from galactose derivatives. This synthesis is crucial in the study of peptidomimetics and the creation of molecules with restricted structures for potential pharmacological applications (Uhrig et al., 2010).
Liquid Membrane Ion Transport
Polyether carboxylic acids, related to this compound, have been synthesized and used as carriers for alkali metal ion transport through liquid membranes. This application is significant in the study of ion transport mechanisms and the development of new materials for ion exchange and separation processes (Yamaguchi et al., 1988).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(aminomethyl)-2-methylfuran-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3.ClH/c1-4-6(7(9)10)2-5(3-8)11-4;/h2H,3,8H2,1H3,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYLGEAAPQHFNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)CN)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803592-68-8 | |
| Record name | 3-Furancarboxylic acid, 5-(aminomethyl)-2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803592-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(aminomethyl)-2-methylfuran-3-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![hexahydro-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B3048640.png)
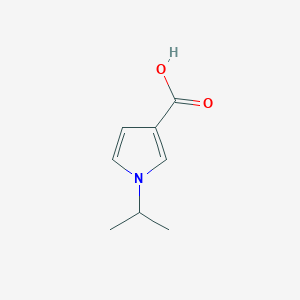
![Aziridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-, (2R)-](/img/structure/B3048645.png)

